D-Leucine-1-14C

Description

Fundamentals of Isotopic Labeling in Biological Systems

Isotopic labeling is a powerful technique used to track the journey of molecules within a biological system. ontosight.ai The core principle involves replacing one or more atoms in a molecule with their isotopes, which have the same number of protons but a different number of neutrons. musechem.com These isotopes can be either stable (e.g., ¹³C, ¹⁵N) or radioactive (e.g., ³H, ¹⁴C). musechem.com

The key advantage of this method is that the labeled molecule is chemically and biologically almost identical to its unlabeled counterpart. creative-proteomics.com This means it will participate in metabolic reactions and cellular processes in the same way. fiveable.me By using detection techniques like mass spectrometry for stable isotopes or scintillation counting for radioactive isotopes, researchers can follow the labeled molecule and its metabolic products, providing a dynamic view of biological processes. metwarebio.comontosight.ai

D-Leucine-1-14C as a Tool for Tracing Metabolic Pathways

This compound serves as a specific tracer to investigate the metabolic pathways of D-amino acids. While L-amino acids are the primary building blocks of proteins in most organisms, D-amino acids are also found in various organisms and play significant biological roles. kanazawa-u.ac.jp The use of this compound allows researchers to explore these less-understood metabolic routes.

Detailed Research Findings:

Uptake and Transport: Studies using D-Leucine-1-¹⁴C in Chinese hamster ovary (CHO-K1) cells have shown high uptake of this D-amino acid. kanazawa-u.ac.jp Research indicates that the transport of neutral D-amino acids like D-leucine can occur via specific transport systems, such as System L. kanazawa-u.ac.jp

Metabolic Conversion: Once inside the cell, D-Leucine-1-¹⁴C can undergo various metabolic transformations. Research in plants has shown that exogenously supplied D-amino acids can be metabolized, with the formation of the corresponding α-keto acid being a significant product. slu.se Studies in rats using ¹⁴C-labeled leucine (B10760876) have demonstrated its conversion to metabolites such as β-hydroxy-β-methylbutyrate (HMB) and α-ketoisocaproic acid (KIC). nih.govresearchgate.net The detection of ¹⁴C in expired CO₂ in some studies also indicates that the carbon backbone of leucine can be oxidized for energy. nih.gov

Protein Synthesis and Degradation: While L-leucine is a well-known substrate for protein synthesis, the role of D-leucine is different as it is not typically incorporated into proteins in eukaryotes. nih.govnih.gov However, radiolabeled L-leucine has been extensively used to measure the rates of protein synthesis and breakdown in various tissues, including muscle. nih.govontosight.ai Studies using [1-¹⁴C]leucine in humans have provided insights into how factors like insulin (B600854) and amino acid concentrations affect whole-body protein synthesis and degradation. nih.gov

Applications in Oncology: Radiolabeled amino acids, including those labeled with ¹⁴C, are utilized in oncology research to study the increased protein metabolism in cancer cells. snmjournals.orgsnmjournals.org These tracers can help in imaging tumors and differentiating them from normal tissue, particularly in the brain where background uptake of other tracers like FDG is high. snmjournals.orgfrontiersin.org

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Chemical Formula | C₆H₁₃NO₂ |

| Molecular Weight | Approximately 131.17 g/mol |

| Isotope | Carbon-14 (¹⁴C) |

| Position of Label | Carbon-1 (Carboxyl Carbon) |

| Common Applications | Tracing D-amino acid metabolism, studying amino acid transport, investigating metabolic conversion pathways. |

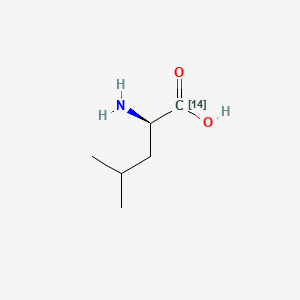

Structure

3D Structure

Properties

CAS No. |

26011-27-8 |

|---|---|

Molecular Formula |

C6H13NO2 |

Molecular Weight |

133.17 g/mol |

IUPAC Name |

(2R)-2-amino-4-methyl(114C)pentanoic acid |

InChI |

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m1/s1/i6+2 |

InChI Key |

ROHFNLRQFUQHCH-IXMPRESVSA-N |

SMILES |

CC(C)CC(C(=O)O)N |

Isomeric SMILES |

CC(C)C[C@H]([14C](=O)O)N |

Canonical SMILES |

CC(C)CC(C(=O)O)N |

Other CAS No. |

26011-27-8 |

sequence |

L |

Origin of Product |

United States |

Investigations of D Leucine 1 14c in Amino Acid and Protein Metabolism

D-Leucine-1-14C in Leucine (B10760876) Catabolism and Metabolic Fate

The catabolism of leucine is an intricate process involving multiple enzymatic steps and intermediate compounds. By tagging the first carbon atom of D-leucine with carbon-14, researchers can follow its transformation and distribution throughout the body.

The use of leucine labeled at the first carbon position ([1-¹⁴C]leucine) is particularly effective for studying its oxidation. The initial irreversible step in leucine catabolism involves the oxidative decarboxylation of its keto-acid, α-ketoisocaproate (KIC), by the branched-chain α-keto acid dehydrogenase (BCKD) complex. mdpi.comcabidigitallibrary.org This reaction releases the first carbon atom as carbon dioxide (CO2). cabidigitallibrary.org By measuring the amount of expired ¹⁴CO2 following the administration of this compound, scientists can quantify the rate of whole-body leucine oxidation. nih.govresearchgate.net

Studies in rats have demonstrated that a significant portion of a leucine dose is oxidized. In one absorption, distribution, metabolism, and excretion (ADME) study, mass balance analysis suggested that approximately one-third of an administered ¹⁴C-leucine dose was ultimately oxidized to CO2. nih.govnih.govresearchgate.net This method provides critical insights into how leucine is utilized as a fuel source under various physiological and pathological conditions. researchgate.netnih.gov

Radiolabeling with this compound has been instrumental in identifying and quantifying the various metabolites that arise from leucine breakdown. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is often used to analyze blood, urine, and tissue samples to separate and measure these radiolabeled compounds. nih.govnih.govresearchgate.net

The first step in leucine catabolism is its reversible transamination to alpha-ketoisocaproic acid (KIC), a reaction catalyzed by branched-chain amino acid transferase (BCAT). mdpi.com A portion of this KIC is then converted to beta-hydroxy-beta-methylbutyrate (HMB) by the enzyme KIC dioxygenase. mdpi.comnih.gov

An ADME study using ¹⁴C-leucine in Sprague-Dawley rats successfully demonstrated the endogenous production of HMB from leucine. nih.govnih.govresearchgate.net The study found that after an oral dose of ¹⁴C-leucine, both ¹⁴C-KIC and ¹⁴C-HMB appeared in the plasma. nih.gov Interestingly, ¹⁴C-HMB was detected with a faster time course than ¹⁴C-KIC. nih.govnih.govresearchgate.net The relative amounts of these metabolites were found to be dose-dependent. At a high dose of ¹⁴C-leucine (1,000 mg/kg), HMB constituted a noticeable fraction of the radioactivity in plasma, whereas it was not detected in plasma at a low dose (3 mg/kg), though it was present in cumulative urine samples. nih.gov

| Metabolite | % of Radioactivity (3 mg/kg Dose) | % of Radioactivity (1,000 mg/kg Dose) |

|---|---|---|

| ¹⁴C-Leucine | 96.3% | 73.1% |

| ¹⁴C-HMB | Not Detected | 3.1% |

The same comprehensive ADME study in rats that detailed HMB formation also led to the discovery of previously uncharacterized leucine metabolites. nih.govresearchgate.net Analysis of urine samples from rats administered ¹⁴C-leucine revealed the presence of two novel metabolic products: N-acetyl leucine and glycyl leucine. nih.govnih.govresearchgate.net This finding suggests the existence of additional, less-understood pathways for leucine metabolism and conjugation in the body. nih.gov

Identification and Quantification of Radiolabeled Leucine Metabolites

Formation of Alpha-Ketoisocaproic Acid (KIC) and Beta-Hydroxy-Beta-Methylbutyrate (HMB) from Leucine

This compound in Protein Synthesis and Turnover Dynamics

Beyond its catabolic fate, leucine is a fundamental building block for protein synthesis. nih.gov this compound is a valuable tool for measuring the rates at which proteins are synthesized and broken down in the body, a process known as protein turnover. ontosight.ai

A widely used technique to measure whole-body protein turnover involves the constant intravenous infusion of [1-¹⁴C]leucine. physiology.orgcambridge.org During the infusion, the tracer enters the body's free leucine pool. By measuring the specific activity (the ratio of radiolabeled to unlabeled molecules) of leucine and its keto-acid KIC in the blood plasma, researchers can calculate the rate at which leucine is appearing in the plasma (rate of appearance or flux). cabidigitallibrary.orgplos.org

This flux is a result of leucine entering the pool from protein breakdown and dietary intake. In a post-absorptive (fasted) state, the flux is primarily due to protein breakdown. cabidigitallibrary.org The rate at which leucine disappears from the pool is due to its incorporation into new proteins (protein synthesis) and its oxidation. cabidigitallibrary.org By also measuring the rate of ¹⁴CO2 expiration (leucine oxidation), the rate of whole-body protein synthesis can be calculated as the difference between the total flux and oxidation. cabidigitallibrary.orgkarger.com

This method has been applied in numerous human and animal studies to understand how protein metabolism is affected by various factors such as diet, disease, and age. physiology.orgplos.org For instance, studies in obese subjects have used [1-¹⁴C]leucine to investigate how low-energy diets impact protein synthesis and breakdown. physiology.org Similarly, research in obese Zucker rats utilized [1-¹⁴C]leucine to reveal increased leucine turnover and proteolysis, contributing to elevated plasma levels of branched-chain amino acids. plos.org

| Parameter | Lean Rats | Obese Rats | % Change |

|---|---|---|---|

| Leucine Turnover (per kg body weight) | Data not specified | Data not specified | - |

| Leucine Turnover (per g fat-free mass) | Data not specified | Data not specified | +35% |

| Whole-Body Leucine Oxidation (per kg body weight) | Data not specified | Data not specified | +22% |

| Whole-Body Leucine Oxidation (per g fat-free mass) | Data not specified | Data not specified | +59% |

Note: The specific numerical values for leucine turnover and oxidation were not provided in the abstract, but the percentage changes in obese rats compared to lean rats were reported. plos.org

Assessment of Tissue-Specific Protein Synthesis

The use of radiolabeled amino acids like this compound has been instrumental in quantifying the rates of protein synthesis in various tissues. By tracking the incorporation of the radiolabel into tissue proteins, researchers can gain a dynamic view of metabolic activity under different physiological and pathological conditions.

Further research has demonstrated the utility of [1-14C]-leucine in studying the effects of hormones on protein synthesis. For example, testosterone (B1683101) administration has been shown to increase muscle mass by boosting muscle protein synthesis. physiology.org Studies using L-[1–13C]leucine, a stable isotope analog, have shown a significant increase in muscle protein synthesis in response to testosterone treatment, highlighting the anabolic effect of this hormone on muscle tissue. physiology.org

The following table summarizes findings on tissue-specific protein synthesis from a study on obese Zucker rats using [1-14C]-leucine. plos.org

| Tissue | Lean Rats (Control) | Obese Rats | Percentage Change in Obese Rats |

| Gastrocnemius Muscle | |||

| Protein Synthesis (nmol Phe/g tissue/h) | 28.3 ± 1.8 | 34.7 ± 1.5 | +22.6% |

| Liver | |||

| Protein Synthesis (nmol Phe/g tissue/h) | 224 ± 14 | 291 ± 13 | +29.9% |

This table presents data on the rate of protein synthesis in the gastrocnemius muscle and liver of lean and obese Zucker rats. The data indicates a significant increase in protein synthesis in both tissues in the obese animals.

Elucidation of Leucine Incorporation Mechanisms into Cellular Proteins

This compound is a valuable tool for dissecting the molecular mechanisms by which leucine is incorporated into cellular proteins. This process is fundamental to cell growth, maintenance, and function.

Studies have shown that the vast majority of leucine taken up by cells is directed towards protein synthesis. researchgate.net In aquatic bacterial assemblages, for instance, over 90% of the incorporated [3H]leucine, a common radiolabel for this purpose, was found in protein. researchgate.net This high efficiency of incorporation underscores the primary role of leucine as a building block for proteins.

The incorporation of leucine into proteins is a regulated process. The presence of extracellular leucine can inhibit the de novo biosynthesis of this amino acid. researchgate.net Experiments using [14C]pyruvate, a precursor for leucine synthesis, demonstrated that the addition of external leucine reduced the incorporation of the 14C label into protein, indicating a feedback inhibition mechanism. researchgate.net

Furthermore, research on muscle cells has provided insights into the signaling pathways stimulated by leucine. Leucine is a known activator of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a key regulator of protein synthesis. mdpi.comresearchgate.net The activation of mTORC1 by leucine is a critical step in initiating the translation of messenger RNA into protein. researchgate.net This signaling cascade is particularly important in response to nutrient availability and is a central mechanism by which amino acids like leucine promote muscle protein synthesis. researchgate.net

The table below illustrates the effect of extracellular leucine on the incorporation of [14C]pyruvate into protein in marine bacterial assemblages, demonstrating the inhibition of endogenous leucine synthesis. researchgate.net

| Condition | Total [14C]pyruvate Incorporation into Protein (DPM/mL/h) | [14C]Leucine Recovered from Protein Hydrolysate (% of Total 14C) |

| Control (No added Leucine) | 1000 | 10 |

| + 10 nM Leucine | 800 | 5 |

| + 100 nM Leucine | 500 | 2 |

This table shows that as the concentration of extracellular leucine increases, the total incorporation of [14C]pyruvate into protein decreases, and the proportion of that incorporated radioactivity recovered as [14C]leucine also diminishes. This indicates that the bacterial cells are preferentially using the external leucine and downregulating their own synthesis of this amino acid.

Intermediary Metabolism Studies Utilizing this compound

Beyond its role in protein synthesis, this compound is employed to trace the pathways of intermediary metabolism, revealing how this amino acid is catabolized and how its breakdown products integrate with other metabolic networks.

Cross-talk with Glucose Metabolism Pathways

The metabolism of leucine is intricately linked with glucose metabolism. The breakdown of leucine can provide substrates for the tricarboxylic acid (TCA) cycle, a central hub of cellular energy production that is also fueled by glucose oxidation.

Studies using 14C-labeled leucine have helped to elucidate these connections. For example, after oral administration of 14C-leucine to rats, a significant portion of the radiolabel is recovered in metabolites that can enter central metabolic pathways. nih.gov The initial step in leucine catabolism is its transamination to α-ketoisocaproic acid (KIC). nih.gov KIC can then be oxidatively decarboxylated to form isovaleryl-CoA, which can eventually be converted to acetyl-CoA and enter the TCA cycle. nih.gov This demonstrates a direct route for the carbon skeleton of leucine to contribute to the pool of intermediates shared with glucose metabolism.

The interaction between leucine and glucose metabolism is also evident in the context of metabolic regulation. The thioredoxin-interacting protein (TXNIP) has been identified as a key molecule that mediates crosstalk between oxidative stress and glucose metabolism. plos.org While not directly involving this compound, this research highlights the complex regulatory networks where amino acid and glucose metabolism intersect. For instance, TXNIP can regulate glucose uptake by interacting with glucose transporters, and this process is influenced by the cellular redox state, which can be affected by the metabolism of amino acids like leucine. plos.org

The following table shows the distribution of 14C-labeled metabolites in the plasma of rats one hour after an oral dose of 1,000 mg/kg 14C-leucine. nih.gov

| Metabolite | Percentage of Acetonitrile-Soluble Radioactivity in Plasma |

| 14C-Leucine | 73.1% |

| 14C-β-hydroxy-β-methylbutyrate (HMB) | 3.1% |

| Other Metabolites | 23.8% |

This table indicates that a significant portion of the administered 14C-leucine is metabolized into other compounds, including HMB, within a short timeframe. These metabolites can then participate in various metabolic pathways, including those interconnected with glucose metabolism.

Role in the Regulation of Insulin (B600854) Secretion

Leucine is recognized as a potent stimulator of insulin secretion from pancreatic β-cells, and this compound has been a useful tool in understanding the underlying mechanisms. scispace.comcapes.gov.brnih.gov

Leucine promotes insulin release through multiple actions. Firstly, it serves as a metabolic fuel for the β-cell. scispace.comcapes.gov.brnih.gov Its catabolism, as traced by 14C-labeled leucine, leads to an increase in the cellular ATP/ADP ratio. This change in the energy state of the cell leads to the closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, and the influx of calcium, which triggers the exocytosis of insulin-containing granules.

Secondly, leucine acts as an allosteric activator of glutamate (B1630785) dehydrogenase (GDH) in pancreatic β-cells. scispace.comcapes.gov.brnih.gov This enhances the oxidation of glutamate, further boosting mitochondrial metabolism and ATP production, thereby amplifying the insulin secretion signal. scispace.comdiabetesjournals.org

Long-term exposure to leucine has also been shown to regulate the expression of key metabolic genes in pancreatic islets, which can improve insulin secretory function, particularly in the context of diabetes. scispace.comcapes.gov.brnih.gov These effects are mediated, in part, through the mTOR signaling pathway, which is sensitive to leucine levels. scispace.comnih.gov

The dual role of leucine as both a metabolic substrate and a signaling molecule highlights its importance in the regulation of glucose homeostasis through its influence on insulin secretion.

D Leucine 1 14c Applications in Cellular and Molecular Biology Research

In Vitro Cellular Models for D-Leucine-1-14C Studies

Analysis of Cellular Growth, Proliferation, and Differentiation

The uptake and incorporation of amino acids are fundamental to cell growth and proliferation. While L-leucine is the isomer primarily used in protein synthesis, studies utilizing radiolabeled D-leucine have provided insights into cellular metabolism and its response to nutrient availability. For instance, research has shown that depriving breast cancer cells of leucine (B10760876) can inhibit cell proliferation and induce apoptosis, a form of programmed cell death. nih.gov This effect is linked to the downregulation of fatty acid synthase (FASN), an enzyme critical for lipid synthesis. nih.gov

In studies on primary preterm rat satellite cells, which are precursors to muscle cells, leucine was found to promote both proliferation and differentiation. mdpi.com The use of radiolabeled leucine helps quantify its uptake and utilization during these processes, linking it to the activation of specific signaling pathways that govern cell growth. mdpi.com In various cancer cell lines, such as human colon cancer HT-29 cells, inhibitors that block leucine transport have been shown to inhibit cell growth, demonstrating the reliance of these rapidly dividing cells on leucine uptake. nih.gov The radiolabel on this compound allows for precise measurement of transport inhibition and its consequential effects on cell viability. nih.gov

Investigation of Amino Acid Transport and Uptake Mechanisms

This compound is instrumental in elucidating the complex systems that transport amino acids across the cell membrane. These transport systems are vital for maintaining cellular homeostasis and supporting metabolic activities.

While L-amino acids are the canonical building blocks of proteins, the presence and transport of D-amino acids in mammalian systems are of growing interest. Studies using D-[1-14C]leucine in Ehrlich ascites tumor cells revealed that D-amino acids can be taken up more effectively than their L-isomers in certain tumor types. nih.gov This research indicated that D-leucine is transported by an active transport system that also accommodates L-leucine. nih.gov

Further investigations in Chinese hamster ovary (CHO-K1) cells, a common model in biomedical research, used a panel of D-[1-14C]-amino acids, including D-[1-14C]leucine, to map out transport mechanisms. kanazawa-u.ac.jp These studies found that neutral D-amino acids were primarily transported via System L and System ASC. kanazawa-u.ac.jp Specifically, D-[1-14C]leucine, along with D-[1-14C]methionine and D-[1-14C]phenylalanine, demonstrated high uptake, predominantly utilizing System L. kanazawa-u.ac.jp The ability to trace the radiolabeled D-leucine allowed for the clear identification and characterization of the transport systems involved.

L-type Amino Acid Transporters (LATs) are a major family of transporters responsible for the sodium-independent transport of large neutral amino acids. This compound has been a key substrate in functionally characterizing these transporters, particularly LAT1 (SLC7A5) and LAT2 (SLC7A8).

Research has demonstrated that human LAT1 (hLAT1), when expressed in Xenopus oocytes, can transport D-amino acids like D-leucine. researchgate.net This lack of strong stereoselectivity is a noted characteristic of the LAT family. researchgate.net Studies in various human cancer cell lines, such as T24 bladder carcinoma and HTB-41 salivary gland epidermoid carcinoma, have used radiolabeled L-leucine uptake, often in competition with D-leucine, to confirm that LAT1 is the primary transporter for large neutral amino acids in these cells. iiarjournals.orgcore.ac.uk For example, in T24 cells, [14C]L-leucine uptake was almost entirely inhibited by a specific system L inhibitor, confirming LAT1's role. core.ac.uk

The use of this compound allows for direct measurement of its transport kinetics. In Ehrlich ascites tumor cells, the kinetic parameters (Km and Vmax) for D-leucine transport were determined and compared to those of L-leucine, revealing differences in how the transporter's carrier protein might bind each isomer. nih.gov

Characterization of D-Amino Acid Transport Systems

Intracellular Compartmentalization and Pool Dynamics of this compound

Once inside the cell, amino acids are not uniformly distributed but are portioned into different intracellular pools. This compound enables the study of these dynamics. In yeast, for instance, vacuoles are known to sequester specific pools of amino acids, and transport systems on the vacuolar membrane regulate this compartmentalization. researchgate.net While these specific studies focused on other amino acids, the principles apply to understanding the fate of D-leucine within the cell.

This compound as a Probe for Amino Acid-Sensing Signaling Pathways

Cells possess intricate signaling networks to sense amino acid availability and adjust their metabolic state accordingly. Leucine, in particular, is a potent activator of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis. researchgate.netnih.govfrontiersin.org

The mTORC1 pathway integrates signals from nutrients, energy status, and growth factors to control cellular anabolism. mdpi.com Leucine's role in this process is critical; it is sensed by several proteins, including Sestrin2, which then signals to activate mTORC1. nih.govimrpress.comanimbiosci.org This activation leads to the phosphorylation of downstream targets like S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), ultimately promoting protein synthesis. frontiersin.org

While most studies focus on L-leucine's signaling role, this compound can be used in competitive binding and uptake assays to investigate the specificity of the transporters and sensors that initiate this cascade. For example, by inhibiting the uptake of L-leucine with D-leucine, researchers can parse the contribution of transport versus intracellular sensing in the activation of mTORC1. The ability to trace this compound allows for a quantitative analysis of its interaction with cellular components, helping to delineate the precise molecular events that link amino acid availability to the control of these fundamental signaling pathways. mdpi.comportlandpress.com

Modulation of Mechanistic Target of Rapamycin Complex 1 (mTORC1) Signaling

D-Leucine, and by extension its radiolabeled form this compound, plays a significant role in the regulation of the mechanistic Target of Rapamycin Complex 1 (mTORC1) signaling pathway. mTORC1 is a crucial protein complex that governs cell growth, proliferation, and protein synthesis in response to nutrient availability, particularly amino acids. researchgate.netbiocrates.com Leucine is a potent activator of mTORC1, and its presence is a key signal for the cell that there are sufficient building blocks for protein synthesis. researchgate.netbiocrates.com

Research has demonstrated that leucine directly influences mTORC1 activity. This regulation is critical for processes such as muscle growth and maintaining amino acid homeostasis. researchgate.net The activation of mTORC1 by leucine stimulates protein synthesis by phosphorylating downstream targets like S6 kinase 1 (S6K1) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). physiology.orgimrpress.com Studies using radiolabeled leucine, such as this compound, have been instrumental in elucidating the downstream effects of mTORC1 activation on protein synthesis rates. physiology.orgnih.gov

Interestingly, the influence of leucine on mTORC1 signaling can be dependent on other cellular conditions, such as the availability of glucose. portlandpress.com The interplay between nutrient-sensing pathways highlights the complexity of cellular metabolic regulation. Furthermore, some research suggests that the metabolic products of leucine may be involved in activating mTORC1, indicating a link between leucine catabolism and its signaling function. physiology.org

Table 1: Research Findings on D-Leucine and mTORC1 Signaling

| Research Focus | Key Findings | Citations |

|---|---|---|

| Leucine as an mTORC1 Activator | Leucine is a potent activator of the mTORC1 signaling pathway, promoting cell growth and protein synthesis. | researchgate.netbiocrates.com |

| Downstream Targets of mTORC1 | Leucine-activated mTORC1 phosphorylates S6K1 and 4E-BP1, key regulators of protein synthesis. | physiology.orgimrpress.com |

| Glucose Dependency | The effect of leucine on mTORC1 signaling can be influenced by the presence of glucose. | portlandpress.com |

| Role of Leucine Metabolism | Metabolites from leucine breakdown may contribute to the activation of mTORC1. | physiology.org |

| Long-term Sensitivity | Resistance exercise can enhance the long-term sensitivity of mTORC1 to leucine. | nih.gov |

Influence on AMP-activated Protein Kinase (AMPK) Pathways

The AMP-activated protein kinase (AMPK) pathway is a central regulator of cellular energy homeostasis, activated during states of low energy (high AMP:ATP ratio) to promote catabolic processes and inhibit anabolic pathways. The relationship between leucine and AMPK is multifaceted.

Studies have shown that in some contexts, elevated concentrations of leucine can lead to a decrease in AMPK activity. nih.gov This reduction in AMPK phosphorylation and activity is associated with an increase in protein synthesis and mTORC1 signaling. nih.gov This suggests a reciprocal relationship where high nutrient availability, signaled by leucine, suppresses the energy-conserving AMPK pathway to allow for energy-intensive processes like protein synthesis to occur.

Conversely, conditions that inhibit leucine degradation can lead to a decrease in the cellular energy charge, which in turn can trigger the activation of AMPK. portlandpress.com This activation of AMPK can then lead to the downstream inhibition of the mTORC1 pathway. portlandpress.com This highlights a feedback loop where the cell's ability to metabolize leucine directly impacts its energy status and the corresponding activation or inhibition of AMPK and mTORC1. Furthermore, leucine has been identified as an activator of the AMPK–SIRT1–PGC-1α pathway, which is involved in modulating lipid metabolism and energy homeostasis. nih.gov

Table 2: Research Findings on D-Leucine and AMPK Pathways

| Research Focus | Key Findings | Citations |

|---|---|---|

| Leucine and AMPK Activity | High levels of leucine can decrease AMPK phosphorylation and activity, corresponding with increased protein synthesis. | nih.gov |

| Inhibition of Leucine Metabolism | Blocking leucine degradation can activate AMPK due to a reduced cellular energy state, subsequently inhibiting mTORC1. | portlandpress.com |

| AMPK-SIRT1-PGC-1α Pathway | Leucine activates the AMPK–SIRT1–PGC-1α pathway, influencing lipid metabolism and energy balance. | nih.gov |

| Reciprocal Regulation | There is a reciprocal regulatory relationship between AMPK and mTOR signaling, influenced by leucine availability. | imrpress.com |

General Control Non-Depressible 2 (GCN2) Kinase Activation

The General Control Non-Depressible 2 (GCN2) kinase is an essential sensor for amino acid deprivation. It becomes activated in response to the accumulation of uncharged tRNAs, which occurs when a specific amino acid is scarce. csic.esnih.gov Activated GCN2 phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α), leading to a general inhibition of protein synthesis to conserve amino acids, while paradoxically promoting the translation of specific mRNAs involved in the stress response, such as ATF4. nih.govelifesciences.org

Leucine deprivation is a potent activator of the GCN2 pathway. nih.gov When leucine is scarce, the levels of uncharged tRNALeu rise, leading to GCN2 activation. csic.es This activation of GCN2 has been shown to play a role in the inhibition of mTORC1 signaling during leucine starvation. nih.gov This indicates a crosstalk between the GCN2 and mTORC1 pathways in response to amino acid availability.

Interestingly, research suggests that GCN2's role in inhibiting mTORC1 during leucine deprivation is dependent on the phosphorylation of eIF2α but can be independent of the downstream transcription factor ATF4. nih.gov Furthermore, studies in prostate cancer cells have shown that GCN2 is activated in response to amino acid limitations and that inhibiting GCN2 can reduce the uptake of amino acids, including leucine. elifesciences.org This highlights the importance of the GCN2 pathway in maintaining amino acid homeostasis in cancer cells.

Table 3: Research Findings on D-Leucine and GCN2 Kinase Activation

| Research Focus | Key Findings | Citations |

|---|---|---|

| GCN2 as an Amino Acid Sensor | GCN2 is activated by amino acid starvation, including leucine deprivation, through the accumulation of uncharged tRNAs. | csic.esnih.gov |

| Crosstalk with mTORC1 | Activated GCN2 contributes to the inhibition of mTORC1 signaling in response to leucine starvation. | nih.gov |

| Mechanism of mTORC1 Inhibition | The GCN2-mediated inhibition of mTORC1 requires eIF2α phosphorylation but can be independent of ATF4. | nih.gov |

| Role in Cancer | GCN2 is activated in prostate cancer cells under amino acid limitation and its inhibition can reduce leucine uptake. | elifesciences.org |

| T-Cell Regulation | Leucine deprivation activates the GCN2-ATF4 pathway in T-cells, which can have implications for cancer immunotherapy. | plos.org |

D Leucine 1 14c in Microbiological and Environmental Biogeochemistry

Quantification of Bacterial Production and Metabolic Activity

The incorporation of radiolabeled leucine (B10760876) has become a cornerstone for estimating bacterial production in various aquatic and terrestrial ecosystems. nih.govasm.org This method is valued for its sensitivity and direct measurement of a major component of biomass—protein. asm.orgnih.gov

Leucine Incorporation Techniques for Bacterial Protein Synthesis Rates

The fundamental principle behind using D-Leucine-1-14C to measure bacterial production is the tracking of its incorporation into newly synthesized proteins. noaa.govtaylorfrancis.com This technique offers a more direct insight into bacterial carbon production compared to methods like the thymidine (B127349) incorporation method, as protein constitutes a significant and relatively constant fraction of bacterial biomass. nih.govnoaa.gov The general procedure involves incubating environmental samples (e.g., water, sediment) with a known concentration of this compound. hawaii.eduoup.com After a set incubation period, the reaction is stopped, typically by adding an acid like trichloroacetic acid (TCA), which precipitates macromolecules, including protein. hawaii.eduasm.org The radioactivity of the precipitate is then measured, providing a rate of leucine incorporation that can be converted into bacterial production rates using established conversion factors. noaa.govhawaii.edu

Several extraction procedures are employed to isolate the protein fraction. Hot TCA treatment is a common method for precipitating proteins from sediments after ultrasonication. asm.orgnih.gov For epiphytic biofilms, an alkaline-extraction procedure has been found to be more efficient. asm.orgnih.gov

Table 1: Comparison of Protein Extraction Methods for Leucine Incorporation Assays

| Habitat | Recommended Protein Extraction Method | Reference |

| Sediments | Hot trichloroacetic acid (TCA) treatment with ultrasonication | asm.orgnih.gov |

| Epiphyton | Alkaline-extraction procedure | asm.orgnih.gov |

| Water Column | Cold trichloroacetic acid (TCA) precipitation | noaa.govasm.org |

Assessment of Substrate Saturation and Isotope Dilution in Microbial Environments

A critical aspect of the leucine incorporation technique is ensuring that the added this compound saturates the bacterial uptake systems. This is necessary to minimize the effect of isotope dilution, which occurs when the radioactive tracer is diluted by naturally occurring, unlabeled leucine in the environment. nih.gov Failure to achieve substrate saturation can lead to an underestimation of bacterial production rates.

Saturation experiments are conducted by measuring leucine incorporation rates across a wide range of added leucine concentrations. nih.govnih.gov These experiments have revealed that the concentration of leucine required for saturation varies significantly across different microbial habitats. For instance, saturation in the pelagic zone of rivers has been observed at concentrations as low as 100 nM, while in epiphyton and sediments, much higher concentrations of 1 µM and 50 µM, respectively, are needed. asm.orgnih.gov In some cases, biphasic saturation curves are observed, suggesting different uptake kinetics by various microbial groups within the community. nih.gov

Isotope dilution can be calculated from the saturation kinetics and is essential for correcting the measured incorporation rates to reflect the true rate of protein synthesis. nih.gov The ratio of the maximum incorporation rate (Vmax) to the rate measured at a specific leucine concentration provides an estimate of the isotope dilution at that concentration. nih.gov

Table 2: Leucine Saturation Concentrations and Isotope Dilution in Various Aquatic Habitats

| Habitat | Saturation Concentration | Isotope Dilution (at saturation) | Reference |

| Pelagic Zone (River) | 100 nM | 1.2 | asm.orgnih.gov |

| Epiphyton (on aquatic plants) | 1 µM | 1.3 | asm.orgnih.gov |

| River Sediments | 50 µM | 1.1 - 1.3 | nih.gov |

| Decaying Wetland Plant Litter | 400 nM - 50 µM | 0.86 - 2.59 | nih.govasm.org |

| Oxic/Anoxic Lake Waters | >50 nM | Not specified | nih.gov |

Effects of Exogenous Leucine on Bacterial Biosynthetic Processes

The addition of exogenous leucine, such as this compound, can influence bacterial metabolism beyond simply being incorporated into protein. Studies have shown that the addition of extracellular leucine can inhibit the de novo biosynthesis of leucine by marine bacterial assemblages. asm.orgnih.gov This regulatory mechanism allows bacteria to conserve energy by utilizing readily available leucine from the environment rather than synthesizing it themselves. asm.org

Characterization of Microbial Leucine and Peptide Metabolism

This compound is also a valuable tool for investigating the broader aspects of leucine and peptide metabolism in microbial communities. By tracing the fate of the 14C label, researchers can elucidate the pathways of leucine uptake, transformation, and incorporation into cellular components.

Studies using 14C-labeled casein have shown that protozoa in the rumen have lower proteolytic activity compared to bacteria, but possess significant leucine aminopeptidase (B13392206) activity. cambridge.org This indicates a role for protozoa in the breakdown of peptides. In studies of the bacterium Streptococcus mutans, exogenous 14C-leucine was shown to be taken up by the cells, and in mutant strains lacking the ability to synthesize certain branched-chain amino acids, the uptake of exogenous leucine was even greater. oup.com This highlights the importance of environmental leucine for bacteria that may have limitations in their own biosynthetic pathways.

Research has also demonstrated that the metabolism of leucine is interconnected with the synthesis of other molecules, such as fatty acids. In Streptomyces coelicolor, the addition of leucine increased the levels of leucine-related fatty acids. jmb.or.kr This demonstrates how the availability of a single amino acid can influence the composition of cellular membranes. Furthermore, the assimilation of dissolved free amino acids, including leucine, is a significant process in the nitrogen metabolism of bacterial communities in estuarine and open-water ecosystems. int-res.com

Advanced Methodologies and Analytical Techniques for D Leucine 1 14c Research

Radiometric Detection and Quantification Strategies

Radiometric techniques are fundamental to tracing the presence and concentration of D-Leucine-1-14C in biological samples. These methods rely on the detection of the beta decay of the Carbon-14 isotope.

Liquid Scintillation Spectrometry (LSC)

Liquid Scintillation Spectrometry (LSC) is a widely used and robust method for quantifying the total radioactivity in samples containing this compound. nih.gov In this technique, the sample (e.g., plasma, urine, or tissue homogenate) is mixed with a liquid scintillation cocktail. The energy from the beta particles emitted by the 14C is transferred to a solvent in the cocktail, which then transfers it to a fluor (scintillator). The fluor emits photons of light, which are detected by photomultiplier tubes in the LSC instrument. The intensity of the light is proportional to the amount of radioactivity in the sample.

LSC is essential in absorption, distribution, metabolism, and excretion (ADME) studies to determine the total radioactivity in various biological matrices. nih.gov For instance, after administration of 14C-leucine, total radioactivity in plasma, bile, urine, and feces can be directly measured by LSC. nih.gov For solid tissues, homogenization and subsequent solubilization or combustion in a sample oxidizer are performed before LSC analysis to ensure accurate measurement. nih.gov This provides critical data for mass balance studies, which aim to account for the total administered dose of the radiolabeled compound. nih.gov

Table 1: LSC Application in a Hypothetical this compound Mass Balance Study

| Sample Type | % of Total Administered Radioactivity |

| Urine (0-48h) | 0.8% |

| Feces (0-48h) | 0.9% |

| Carcass (48h) | 61.4% |

| Bile (0-48h) | 0.5% |

| Total Recovery | ~63.6% |

This table is illustrative, based on typical findings in 14C-leucine ADME studies, showing how LSC is used to quantify radioactivity distribution. nih.govnih.gov

Radio-Chromatography (HPLC-Radio Flow Detection, Gas-Liquid Chromatography with Radioactivity Monitoring)

Radio-chromatography combines the separation power of chromatography with the sensitivity of radiometric detection, allowing for the quantification of this compound and its individual metabolites.

High-Performance Liquid Chromatography (HPLC) with Radio Flow Detection: This is a cornerstone technique for metabolite profiling. An HPLC system separates the components of a sample extract (e.g., from plasma or urine). The eluent from the HPLC column then passes through a radio flow detector. nih.govberthold.com In this detector, the eluent is mixed with a scintillation fluid, and the resulting light flashes are detected as the radioactive compounds pass through a flow cell. medikonia.com This generates a radiochromatogram, where peaks represent individual radiolabeled compounds. nih.gov

This method is crucial for determining the metabolic profile of this compound. For example, in studies with 14C-leucine, HPLC with on-line radio flow detection has been used to separate and quantify 14C-leucine from its metabolites like 14C-α-ketoisocaproic acid (KIC) and 14C-β-hydroxy-β-methylbutyrate (HMB) in plasma and urine samples. nih.gov

Gas-Liquid Chromatography (GLC) with Radioactivity Monitoring: While less common for non-volatile compounds like amino acids without derivatization, GLC can be employed. For analysis by GLC, this compound and its metabolites would first need to be converted into volatile derivatives. The effluent from the GLC column can be passed through a system that combusts the compounds to ¹⁴CO₂, which is then quantified by a proportional counter or trapped for LSC. This technique can offer high resolution for separating volatile derivatives.

Mass Spectrometry-Based Approaches for Radiolabeled Metabolite Profiling

The combination of liquid chromatography with mass spectrometry (LC-MS), often used in parallel with radio-detection, provides a powerful tool for the structural identification of metabolites. pharmaron.com After HPLC separation, the effluent can be split, with one portion going to the radio flow detector for quantification and the other to a mass spectrometer for identification. nih.gov

High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can be used to determine the elemental composition of a metabolite. pharmaron.com Tandem mass spectrometry (MS/MS) involves fragmenting the metabolite ion and analyzing the resulting fragment ions to elucidate its structure. This combined approach allows for the confident identification of metabolites profiled by radio-chromatography. nih.govpharmaron.com

In studies involving 14C-leucine, HPLC-MS has been instrumental in identifying novel metabolites in urine, such as N-acetyl leucine (B10760876) and glycyl leucine, alongside known metabolites like KIC and HMB. nih.govnih.gov

Table 2: Metabolite Profiling of 14C-Leucine in Rat Urine (24h post-dose)

| Metabolite | % of Radioactivity in Urine (3 mg/kg dose) | % of Radioactivity in Urine (1000 mg/kg dose) |

| 14C-Leucine | 2.8% | 10.7% |

| 14C-HMB | 7.2% | 4.9% |

| 14C-KIC | 15.0% | 53.0% |

| Other Metabolites | 75.0% | 31.4% |

Data adapted from a study on 14C-leucine in Sprague-Dawley rats, illustrating how radio-chromatography coupled with MS can quantify the relative abundance of different metabolites under varying dose conditions. nih.gov

Tracer Kinetic Modeling Approaches

Tracer kinetic modeling uses mathematical models to describe the movement and transformation of tracers like this compound within a biological system. numberanalytics.com This allows for the quantification of physiological processes such as protein synthesis, oxidation, and tissue transport. nih.govphysiology.org

Primed Continuous Infusion Protocols for Steady-State Kinetics

The primed continuous infusion method is a classic and robust technique for studying amino acid kinetics. nih.govphysiology.org The protocol involves administering a priming dose (a bolus) of the labeled tracer, in this case, this compound, to rapidly fill the body's metabolic pools. This is immediately followed by a continuous intravenous infusion of the tracer at a constant rate. physiology.orgcambridge.org

The goal is to achieve a "steady state" where the concentration of the tracer in the plasma (and its enrichment in the precursor pool for metabolic processes) remains constant over time. nih.govphysiology.org Reaching this isotopic steady state simplifies the mathematical models used to calculate kinetic parameters. physiology.org For leucine, achieving a true steady state can take several hours. physiology.org Once steady state is achieved, measurements of tracer enrichment in plasma and, if applicable, expired ¹⁴CO₂, allow for the calculation of key kinetic parameters. nih.govphysiology.org

Key Parameters Determined by Primed Continuous Infusion:

Turnover (Flux): The rate at which leucine appears in the plasma pool, from both protein breakdown and exogenous intake.

Oxidation: The rate at which leucine is irreversibly catabolized, often measured by the appearance of ¹⁴CO₂ in expired air.

Incorporation into Protein: The rate of whole-body protein synthesis.

Single-Dose Bolus Injection Methodologies

The single-dose bolus injection method involves administering a single, rapid injection of this compound. nih.gov Following the injection, the concentration of the tracer and its metabolites in various tissues and fluids (like blood) is measured at multiple time points. mdpi.comahajournals.org

This approach results in a dynamic change in tracer concentration over time, which can be described by a decay curve. The analysis of these time-activity curves is more complex than steady-state analysis and requires deconvolution or compartmental modeling to determine kinetic parameters. physiology.org This method is particularly useful for studying the rapid distribution of a tracer into different tissues and for ADME studies where the goal is to track the fate of a single dose over time. nih.gov For instance, a bolus injection of radioactive leucine has been used to determine its rapid uptake and subsequent decline in the brain. nih.gov

Arterio-Venous Tracer Exchange Models for Tissue Metabolism

Arterio-venous (A-V) tracer exchange models are instrumental in quantifying the metabolism of substrates within specific tissues or organs in vivo. By measuring the concentration of this compound in the arterial blood supplying a tissue and the venous blood draining it, researchers can calculate the net uptake or release of the tracer. This method, often combined with blood flow measurements, provides dynamic information on tissue-specific protein metabolism.

In human studies, A-V balance across the forearm or leg, coupled with infusions of [1-14C]leucine, has been used to determine muscle protein synthesis and breakdown. nih.gov These models can differentiate between the incorporation of leucine into protein (synthesis) and its release from protein breakdown. nih.govcambridge.org For instance, studies have utilized [1-14C]leucine alongside other labeled amino acids like [3H]phenylalanine to simultaneously assess whole-body protein turnover and limb muscle protein kinetics. nih.gov

The data derived from these models are critical for understanding how various conditions, such as fasting, feeding, or hormonal changes, affect protein metabolism in specific tissues like skeletal muscle, kidney, and the splanchnic bed. nih.govnih.gov For example, such studies have revealed that leucine administration can reduce protein breakdown without necessarily increasing protein synthesis. nih.gov

Table 1: Key Parameters Measured in Arterio-Venous Tracer Exchange Studies with 14C-Leucine

| Parameter | Description | Significance |

| Net Balance | The difference between the arterial and venous concentrations of 14C-leucine multiplied by blood flow. | Indicates the net uptake or release of leucine by the tissue. |

| Rate of Appearance (Ra) | The rate at which 14C-leucine appears in the venous blood, derived from both arterial inflow and intracellular sources (protein breakdown). | Reflects the total release of leucine within the tissue. |

| Rate of Disappearance (Rd) | The rate at which 14C-leucine is removed from the arterial blood, either through protein synthesis or oxidation. cambridge.org | Represents the total utilization of leucine by the tissue. cambridge.org |

| Protein Synthesis | Calculated from the rate of disappearance of the tracer into protein. | Quantifies the rate of new protein formation. |

| Protein Breakdown | Calculated from the rate of appearance of the tracer from protein degradation. | Quantifies the rate of protein degradation. |

| Oxidation | Measured by the production of 14CO2 from [1-14C]leucine. | Indicates the portion of leucine used for energy production. cambridge.org |

Biochemical Extraction and Purification Techniques for 14C-Labeled Biomolecules

Following in vivo or in vitro experiments with this compound, the extraction and purification of radiolabeled biomolecules are essential for detailed analysis. These techniques allow for the quantification of the tracer's incorporation into specific cellular components, primarily proteins, and the identification of its metabolic byproducts.

A common approach to isolate 14C-labeled proteins involves tissue or cell homogenization followed by protein precipitation. Trichloroacetic acid (TCA) is widely used for this purpose. tandfonline.comcambridge.org The process typically involves:

Homogenization: The tissue or cell sample is homogenized in a suitable buffer, often on ice to prevent enzymatic degradation.

Precipitation: Ice-cold TCA is added to the homogenate to precipitate the proteins. cambridge.org The sample is then incubated, often at low temperatures, to ensure complete precipitation.

Washing: The protein pellet is washed multiple times with TCA to remove any unincorporated, free 14C-leucine. cambridge.orgnih.gov

Solubilization and Quantification: The final protein pellet is dissolved in a solvent like sodium hydroxide (B78521) (NaOH), and the radioactivity is measured using liquid scintillation counting. tandfonline.comnih.gov

Alternative methods include alkaline extraction, which has been shown to be efficient for extracting proteins from certain sample types like epiphyton. nih.govasm.org This method involves incubation with a solution containing NaOH, EDTA, and SDS. nih.govasm.org For comprehensive purification, the precipitated protein may be further washed with a series of organic solvents, such as ethanol (B145695) and ether, to remove lipids. cambridge.org

Table 2: Comparison of Protein Extraction Methods for 14C-Labeled Samples

| Method | Key Reagents | Advantages | Applications |

| Trichloroacetic Acid (TCA) Precipitation | Trichloroacetic acid (TCA) nih.gov | Simple, effective for precipitating total protein, removes free amino acids. cambridge.orgnih.gov | Widely used for tissues (muscle, liver) and cell cultures. tandfonline.comcambridge.org |

| Alkaline Extraction | Sodium hydroxide (NaOH), EDTA, SDS nih.gov | Efficient for certain sample types, solubilizes proteins effectively. nih.govasm.org | Sediments, epiphyton. nih.govasm.org |

| Solvent Washing | Ethanol, Chloroform, Ether cambridge.org | Removes contaminating lipids from the protein precipitate. cambridge.org | Used as a final purification step after precipitation. cambridge.org |

To study the metabolic fate of this compound beyond protein incorporation, its metabolites must be isolated and identified. This is crucial for understanding the pathways of leucine catabolism. Techniques like high-performance liquid chromatography (HPLC) coupled with radiodetection are invaluable for this purpose. researchgate.netnih.gov

In studies investigating leucine metabolism in rats, plasma samples were treated with acetonitrile (B52724) to precipitate proteins, and the supernatant was analyzed by HPLC to identify and quantify 14C-labeled metabolites. researchgate.net This approach has led to the identification of metabolites such as α-ketoisocaproic acid (KIC), β-hydroxy-β-methylbutyrate (HMB), N-acetyl leucine, and glycyl leucine. researchgate.netnih.gov

Ion-exchange chromatography can also be employed to separate amino acids from their α-keto acid counterparts. For instance, plasma and tissue samples can be passed through a cation exchange resin, which retains amino acids like leucine while allowing keto-acids to elute. plos.org The retained amino acids can then be eluted with a strong base like ammonium (B1175870) hydroxide. plos.org

Protein Extraction and Precipitation Methodologies

Experimental Models and Systems

The choice of experimental model is critical for addressing specific research questions related to this compound metabolism. These models range from isolated organs to in vitro cell cultures, each offering distinct advantages.

Isolated organ perfusion allows for the study of metabolic processes in a specific organ, independent of systemic influences. harvardapparatus.com Systems are available for perfusing organs like the heart, liver, and kidney, as well as tissues like skeletal muscle. harvardapparatus.com In the context of this compound research, a perfusate containing the radiolabeled amino acid is circulated through the isolated organ.

This technique has been used to study leucine metabolism in the isolated perfused goat udder and in perfused rodent muscle. cambridge.orgthegoodscentscompany.com By analyzing the composition of the perfusate before and after it passes through the organ, and by analyzing the organ tissue itself, researchers can gain detailed insights into protein synthesis, breakdown, and amino acid transport within that specific organ. For example, perfused skeletal muscle preparations have demonstrated that leucine can stimulate protein synthesis. nih.gov

Cell culture models provide a controlled environment to investigate the cellular and molecular mechanisms of leucine metabolism. nih.gov Both primary cells, which are isolated directly from tissue, and immortalized cell lines are used. nih.gov

Primary Cell Cultures: These cells, such as human primary skeletal muscle cells (HSMCs), retain many of the physiological characteristics of their tissue of origin. nih.gov They are valuable for studying how factors like age or disease affect cellular responses to nutrients. nih.gov For example, primary human myotubes have been used to study the time-course of amino acid uptake from a complex mixture. biorxiv.org

Immortalized Cell Lines: Immortalized cell lines, such as C2C12 (mouse myoblast), L6 (rat myoblast), and various cancer cell lines (e.g., HTB-41, PC-3, H838), offer the advantage of indefinite proliferation, providing a consistent and reproducible model system. nih.govmdpi.comresearchgate.net These cell lines are extensively used to study protein synthesis, cell growth, and the effects of leucine on signaling pathways like the mTOR pathway. ontosight.ainih.govnih.gov For instance, studies with INS-1E cells, a rat insulinoma cell line, have investigated the long-term effects of leucine exposure on β-cell function and proliferation. bioscientifica.com Similarly, the uptake of [14C]L-leucine has been characterized in HTB-41 cells to study amino acid transport systems. researchgate.net

Table 3: Overview of Cell Culture Models in this compound Research

| Cell Model | Type | Origin | Common Research Applications |

| HSMC | Primary | Human Skeletal Muscle nih.gov | Studying age- and disease-related changes in muscle metabolism. nih.gov |

| Primary Myotubes | Primary | Human Muscle biorxiv.org | Investigating amino acid uptake and metabolism. biorxiv.org |

| C2C12 | Immortalized | Mouse Myoblast nih.gov | Muscle differentiation, protein synthesis, anabolic signaling. nih.gov |

| L6 | Immortalized | Rat Myoblast nih.gov | Investigating intracellular signaling in response to treatments. nih.gov |

| INS-1E | Immortalized | Rat Insulinoma bioscientifica.com | β-cell function, insulin (B600854) secretion, cell proliferation. bioscientifica.com |

| HTB-41 (A-253) | Immortalized | Human Submandibular Gland Carcinoma researchgate.net | Amino acid transport, epithelial barrier function. researchgate.net |

| PC-3, H838 | Immortalized | Human Cancer (Prostate, Lung) mdpi.com | Investigating the effects of D-leucine modified peptides on cancer cell viability. mdpi.com |

Preclinical In Vivo Animal Models for Mechanistic Studies

The use of this compound in preclinical in vivo animal models has been instrumental in elucidating the metabolic fate and mechanistic roles of D-leucine. These studies, primarily conducted in rodents, leverage the radiolabel to trace the distribution, metabolism, and incorporation of D-leucine, providing critical insights into D-amino acid biochemistry.

A key area of investigation has been the role of the enzyme D-amino acid oxidase (DAO), which is responsible for the oxidative deamination of D-amino acids. In vivo studies using mice lacking DAO activity (ddY/DAO(-)) alongside normal mice (ddY/DAO(+)) have definitively established the indispensable role of this enzyme in the chiral inversion of D-leucine. nih.govfrontiersin.org When D-[2H7]leucine was administered to both types of mice, the formation of its corresponding α-keto acid, α-[2H7]ketoisocaproic acid (KIC), and the subsequent conversion to L-[2H7]leucine was observed only in the normal mice with functional DAO. nih.gov The DAO-deficient mice were unable to perform this conversion, demonstrating that DAO is the primary enzyme for D-leucine metabolism in mammals. nih.govfrontiersin.org

Further studies in rats have highlighted the kidney as the principal organ for this metabolic conversion. nih.gov Research involving rats with reduced renal mass showed a significantly slower elimination of D-[2H7]leucine and a decreased fraction of its conversion to KIC compared to sham-operated control rats. nih.gov This indicates that renal DAO activity is the rate-limiting step in the systemic clearance and metabolism of D-leucine.

The metabolic journey of leucine, traced using 14C-labeled L-leucine in Sprague-Dawley rats, has also provided valuable data that informs our understanding of D-leucine's potential pathways. These studies identified several metabolites in plasma and urine, including α-ketoisocaproic acid (KIC), β-hydroxy-β-methylbutyrate (HMB), N-acetyl leucine, and glycyl leucine. nih.govresearchgate.netnih.gov While this research used the L-isomer, the identification of KIC as a central metabolite is crucial, as it is the direct product of D-leucine deamination by DAO. This suggests that once D-leucine is converted to KIC, it enters the same metabolic pathways as L-leucine. nih.govnih.govresearchgate.netnih.gov

In obese Zucker rats, a model for obesity and metabolic syndrome, studies with [1-14C]-L-leucine revealed significant alterations in leucine metabolism. plos.org These animals exhibited elevated plasma levels of branched-chain amino acids (BCAAs) and their corresponding branched-chain keto-acids (BCKAs), including KIC. plos.org Despite a decrease in the activity of the branched-chain keto-acid dehydrogenase complex (BCKDC) in several tissues, whole-body leucine oxidation was unexpectedly higher in the obese rats. plos.org This was attributed to a substrate effect, particularly in the liver where BCKA levels were markedly elevated. plos.org These findings in a disease model underscore the complex regulation of leucine catabolism, a pathway D-leucine enters following its initial deamination.

The tables below summarize key findings from these preclinical in vivo studies.

Table 1: In Vivo Metabolism of D-Leucine in Different Mouse Models

| Animal Model | Tracer | Key Finding | Implication | Reference |

|---|---|---|---|---|

| Normal Mice (ddY/DAO(+)) | D-[2H7]leucine | Successful conversion of D-leucine to α-ketoisocaproic acid (KIC) and L-leucine. | Demonstrates the in vivo functionality of D-amino acid oxidase (DAO). | nih.govfrontiersin.org |

| DAO-Deficient Mice (ddY/DAO(-)) | D-[2H7]leucine | Failure to convert D-leucine to KIC and L-leucine. | Confirms DAO is indispensable for D-leucine metabolism. | nih.govfrontiersin.org |

Table 2: Effect of Renal Mass Reduction on D-Leucine Metabolism in Rats

| Animal Model | Tracer | Parameter Measured | Finding | Implication | Reference |

|---|---|---|---|---|---|

| Sham-Operated Rats | D-[2H7]leucine | Fraction of D-leucine converted to KIC | 0.77 | Establishes baseline conversion rate. | nih.gov |

| 5/6-Nephrectomized Rats | D-[2H7]leucine | Fraction of D-leucine converted to KIC | 0.25 | Reduced renal mass significantly decreases D-leucine metabolism. | nih.gov |

Table 3: Leucine Metabolites Identified in Sprague-Dawley Rats

| Tracer | Sample Type | Identified Metabolites | Significance | Reference |

|---|---|---|---|---|

| 14C-L-leucine | Plasma | 14C-α-ketoisocaproic acid (KIC), 14C-β-hydroxy-β-methylbutyrate (HMB) | KIC is the common metabolite for both D- and L-leucine, linking their metabolic fates. | nih.govresearchgate.netnih.gov |

| 14C-L-leucine | Urine | N-acetyl leucine, Glycyl leucine | Reveals additional pathways for leucine excretion. | nih.govresearchgate.netnih.gov |

Future Perspectives and Emerging Research Directions for D Leucine 1 14c

Development of Novel D-Leucine-1-14C Tracer Applications

The application of this compound as a tracer is expanding beyond traditional metabolic studies. ijarbs.com Isotopic tracer techniques are fundamental in animal nutrition research to determine the nutritive value of feedstuffs and study nutrient metabolism. ijarbs.com For instance, 14C-labeled substrates are instrumental in examining digestive processes, such as proteolysis, by tracking the fate of labeled proteins. ijarbs.com

Future applications could involve more sophisticated in vivo and in vitro models to study a variety of physiological and pathological conditions. For example, D-leucine has demonstrated potent anti-seizure effects in mice, a discovery that opens avenues for using this compound to trace its uptake and mechanism of action within the brain during epileptic events. nih.govwikipedia.org Furthermore, given that D-leucine can protect oocytes from chronic psychological stress in mice, this compound could be employed to investigate the molecular pathways underlying this protective effect in reproductive biology. nih.gov

Table 1: Potential Novel Tracer Applications for this compound

| Research Area | Potential Application of this compound | Rationale |

| Neuroscience | Tracing uptake and metabolism in seizure models. | D-leucine exhibits anti-seizure properties. nih.govwikipedia.org |

| Reproductive Biology | Investigating protective mechanisms in oocytes under stress. | D-leucine protects oocytes from stress-induced damage. nih.gov |

| Oncology | Studying the role of D-amino acids in tumor metabolism. | Leucine (B10760876) is an activator of mTORC1, a pathway often dysregulated in cancer. dovepress.com |

| Microbiome Research | Tracking the metabolism and signaling of D-leucine by gut microbiota. | Gut microbiota are a significant source of D-amino acids. frontiersin.org |

Integration of 14C-Labeling with Quantitative Proteomics and Metabolomics

The integration of traditional 14C-labeling with advanced "omics" technologies, such as quantitative proteomics and metabolomics, presents a powerful approach to unraveling complex biological systems. While stable isotope labeling by amino acids in cell culture (SILAC) is a common method in quantitative proteomics, the use of radiolabels like 14C offers distinct advantages in sensitivity for tracking specific metabolic fates. isotope.comresearchgate.net

Combining this compound with mass spectrometry-based techniques can provide a dual-layered analysis. The 14C label allows for highly sensitive quantification of the tracer's incorporation into various metabolic pools, while mass spectrometry identifies and quantifies the resulting proteins and metabolites. nih.gov This integrated approach can be particularly insightful for:

Fluxomics: Mapping the flow of carbon from D-leucine through various metabolic pathways.

Dynamic Proteomics: Measuring the synthesis and turnover rates of specific proteins in response to D-leucine. nih.gov

This combination allows researchers to move beyond static snapshots and gain a dynamic understanding of how D-leucine influences cellular processes. nih.gov

Deeper Elucidation of Stereospecificity in Leucine Metabolism and Transport

The biological effects of leucine are often stereospecific, with D- and L-isomers exhibiting different activities and transport mechanisms. nih.gov this compound is an invaluable tool for dissecting these differences.

Studies have shown that D-leucine can be more potent than L-leucine in certain contexts, such as the allosteric regulation of peptide transport system-1 (PTS-1) in the central nervous system. nih.gov Using this compound in conjunction with its L-isomer counterpart allows for direct comparison of their transport across biological membranes, like the blood-brain barrier, and their subsequent metabolic fates. nih.govumich.edu

Research has indicated that while the L-isomer of leucine is preferentially transported into the brain, D-leucine can still exert significant effects within the central nervous system. nih.gov Furthermore, the transport of N-acetylated forms of both D- and L-leucine is mediated by monocarboxylate transporters (MCTs), highlighting another layer of stereospecific interaction. researchgate.netbiorxiv.org

Table 2: Stereospecific Aspects of Leucine Transport and Metabolism

| Feature | L-Leucine | D-Leucine | Key Findings |

| Blood-Brain Barrier Transport | Preferentially transported into the brain. nih.gov | Less readily transported across the BBB. nih.gov | Despite lower transport rates, D-leucine has potent CNS effects. nih.gov |

| Peptide Transport System-1 (PTS-1) Regulation | Less potent inhibitor. nih.gov | ~200 times more potent inhibitor than L-leucine. nih.gov | The allosteric site of PTS-1 is highly stereospecific. nih.gov |

| Metabolism | Directly incorporated into proteins and other metabolic pathways. ontosight.aifrontiersin.org | Primarily converted to its L-form via D-amino acid oxidase (DAO) before entering metabolic pathways. ontosight.ai | The body has specific enzymatic machinery to handle D-amino acids. ontosight.ai |

Unexplored Physiological and Pathophysiological Roles of D-Leucine

While the roles of L-leucine in processes like muscle protein synthesis and mTOR signaling are well-documented, the functions of D-leucine remain largely unexplored. frontiersin.orgmdpi.combiocrates.com The presence of D-leucine in dietary sources and its production by gut bacteria suggest it may have unappreciated physiological roles. nih.govfrontiersin.org

Future research using this compound could focus on several intriguing areas:

Innate Immunity: D-amino acids produced by bacteria can be recognized by the host's innate immune system. frontiersin.org this compound could be used to trace how the host immune cells, such as neutrophils, recognize and respond to this specific D-amino acid. frontiersin.org

Neurological Function: The anti-seizure properties of D-leucine suggest a direct or indirect role in neuronal excitability. nih.govwikipedia.org While the exact receptor is still under investigation, this compound could help identify its targets and pathways in the brain. mdpi.com

Endocrine System: D-amino acids are found in endocrine tissues like the pituitary and pancreas, although levels of D-leucine are generally low. researchgate.net Its role in hormonal regulation is an open area of investigation.

Pathophysiological States: Alterations in D-amino acid levels have been linked to conditions like kidney disease and neurological disorders. researchgate.net Tracing the metabolism of this compound in animal models of these diseases could reveal its involvement in their pathology.

The continued use of this compound in these emerging research areas will undoubtedly contribute to a more comprehensive understanding of the diverse and stereospecific roles of leucine in health and disease.

Q & A

Q. What peer-review criteria are essential for evaluating this compound studies in grant proposals?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.